4-Bromo-6-chloro-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-1-6(11)2-8-9(7)5(4-13)3-12-8/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKFQBZQBVTZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-Bromo-6-chloro-1H-indole-3-carbaldehyde
CAS: 115666-32-5 Formula: C₉H₅BrClNO Molecular Weight: 258.50 g/mol
Executive Summary
4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a high-value heterocyclic scaffold characterized by a unique trisubstituted indole core. Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic C3-formyl group, the labile C4-bromide, and the robust C6-chloride.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., IKK-β modulators), antiviral agents, and fluorescent probes.[1] This guide details the physicochemical profile, optimized synthesis via Vilsmeier-Haack formylation, and strategic derivatization pathways for medicinal chemistry applications.[1]
Chemical Profile & Electronic Architecture
Structural Analysis
The indole nucleus features a "push-pull" electronic system modified by halogenation.
-
C3-Formyl Group: Acts as an electron-withdrawing group (EWG), further deactivating the ring system but providing a versatile handle for condensation reactions (Knoevenagel, Schiff base formation).[1]
-
C4-Bromine: Located at the peri-position relative to C3. This induces significant steric strain on C3-substituents and influences the rotational barrier of the aldehyde. Electronically, it exerts a -I (inductive withdrawal) and +M (mesomeric donation) effect, with -I dominating, deactivating the pyrrole ring.[1]
-
C6-Chlorine: Provides metabolic stability (blocking metabolic oxidation at the susceptible C6 position) and serves as a latent handle for late-stage diversification.
Physicochemical Properties
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (oxidation). |
| Melting Point | 220–225 °C (dec.) | High lattice energy due to intermolecular H-bonding (NH···O=C). |
| Solubility | DMSO, DMF, THF | Poor solubility in water and non-polar solvents (Hexane).[1] |
| pKa (NH) | ~15.5 | Acidified relative to indole due to electron-withdrawing halogens/formyl. |
Synthesis: Optimized Vilsmeier-Haack Protocol
The most robust route to CAS 115666-32-5 is the formylation of 4-bromo-6-chloroindole. Due to the deactivating nature of the 4-Br and 6-Cl substituents, standard Vilsmeier-Haack conditions must be intensified (higher temperature/time) compared to unsubstituted indole.
Reaction Mechanism & Workflow
The reaction proceeds via the electrophilic attack of the in situ generated chloromethyleniminium salt (Vilsmeier reagent) on the electron-rich C3 position of the indole.
Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.
Detailed Experimental Protocol
Note: This protocol is adapted for deactivated indoles.
Reagents:
-
4-Bromo-6-chloroindole (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (5.0 vol)[1]
-
Sodium Hydroxide (NaOH) (2M aq.)
Step-by-Step Procedure:
-
Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.
-
Addition: Dissolve 4-bromo-6-chloroindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Critical: The halogen substituents deactivate the ring; ambient temperature is insufficient for complete conversion.
-
Quench: Cool the reaction mixture to 0°C. Pour slowly into crushed ice/water (10 vol) with vigorous stirring.
-
Hydrolysis: Adjust pH to ~9–10 using 2M NaOH (or saturated NaOAc for milder conditions). The iminium salt hydrolyzes to the aldehyde, precipitating the product.[1]
-
Isolation: Filter the solid, wash copiously with water (to remove DMF/inorganic salts), and dry under vacuum.[1]
-
Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Hexane:EtOAc gradient) if necessary.
Reactivity & Derivatization Strategies
For drug discovery, this scaffold offers three distinct "handles" for orthogonal functionalization.
Orthogonal Selectivity Map
The reactivity order for Palladium-catalyzed cross-coupling is C4-Br > C6-Cl . This allows for sequential functionalization:
-
First: Suzuki/Buchwald coupling at C4 (using mild catalysts like Pd(dppf)Cl₂).
-
Second: Activation of C6-Cl (requires bulky ligands like XPhos or RuPhos).
Figure 2: Orthogonal reactivity map demonstrating selective functionalization of the C3, C4, and C6 positions.[1]
Key Transformations in Medicinal Chemistry
-
Schiff Base Formation (Antiviral/Anticancer): Reaction with hydrazine hydrate or semicarbazide yields hydrazones. These derivatives often chelate metal ions (Fe, Cu), disrupting cellular respiration in cancer cells (e.g., HeLa, A549 lines).[1]
-
Protocol: Reflux aldehyde with substituted hydrazine in Ethanol with catalytic Acetic Acid.
-
-
C4-Functionalization (Kinase Inhibitors): The C4 position is critical for shaping the molecule to fit into ATP-binding pockets of kinases. The bromine atom can be replaced by aryl groups to induce "propeller-shaped" conformations that enhance binding selectivity.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.
-
Stability: Stable under neutral/acidic conditions. Labile to strong bases (Cannizzaro reaction risk, though sterically hindered).[1]
References
-
Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis. Link
-
Indole-3-carbaldehyde Synthesis: James, P. N., & Snyder, H. R. (1963).[1] Indole-3-aldehyde.[6][7][8][9] Organic Syntheses, 39, 30. Link
-
Anticancer Activity of Indole Hydrazones: El-Sawy, E. R., et al. (2012).[1] Synthesis and anticancer activity of some new 1-benzyl-3-(substituted)-indole-2-one derivatives. Der Pharma Chemica. Link
-
Regioselective Coupling in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006).[1] Regioselective cross-coupling reactions of polyhalogenated pyridines and related heterocycles. Chemical Society Reviews, 35, 575-584.[1] Link
-
Medicinal Chemistry of 4,6-Disubstituted Indoles: Kumar, S., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity. Journal of Biomolecular Structure and Dynamics. Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. scirp.org [scirp.org]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 6. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Chemical Properties & Synthetic Utility of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde
[1]
Executive Summary
4-Bromo-6-chloro-1H-indole-3-carbaldehyde (CAS: 98600-34-1) is a tris-functionalized indole scaffold characterized by a distinct "ladder of reactivity."[1] It possesses three chemically orthogonal handles: an electrophilic aldehyde at C-3, a labile bromide at C-4, and a robust chloride at C-6.[1] This specific substitution pattern allows for sequential, regioselective functionalization, making it a premier building block for constructing complex pharmacophores, particularly kinase inhibitors and antiviral agents where precise structure-activity relationship (SAR) probing is required.
Physicochemical Profile
The compound typically presents as a pale yellow to yellow solid.[1] Its solubility profile is dictated by the lipophilic halogen array and the polar hydrogen-bond donor/acceptor motif of the formyl-indole core.[1]
| Property | Value / Description |
| CAS Number | 98600-34-1 |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 179–180 °C (Lit.)[1][2] |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water |
| pKa (Indole NH) | ~16 (Predicted; acidity enhanced by C-3 CHO) |
| LogP | ~2.8 (Predicted) |
Synthetic Pathways (Vilsmeier-Haack Formylation)
The most robust route to the title compound is the Vilsmeier-Haack formylation of the precursor 4-bromo-6-chloro-1H-indole .[1] This reaction exploits the electron-rich nature of the indole pyrrole ring, specifically at the C-3 position.[1][3]
Mechanistic Insight
The reaction proceeds via the electrophilic attack of the in situ generated chloroiminium ion (Vilsmeier reagent) on the C-3 position of the indole.
-
Regioselectivity: The C-3 position is kinetically favored over C-2 due to the stability of the sigma-complex intermediate.[1]
-
Electronic Effects: The presence of halogens at C-4 and C-6 exerts an inductive withdrawing effect (-I), slightly deactivating the ring compared to unsubstituted indole.[1] Consequently, elevated temperatures or prolonged reaction times may be required compared to simple indoles.
Experimental Protocol: Synthesis from 4-Bromo-6-chloroindole
Reagents: 4-Bromo-6-chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq, solvent/reagent).[1][4]
-
Preparation of Vilsmeier Reagent: In a flame-dried flask under argon, cool anhydrous DMF (5 mL/mmol) to 0 °C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes at 0 °C to form the white/colorless chloroiminium salt precipitate/suspension.
-
Addition: Dissolve 4-bromo-6-chloroindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.[1][5]
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).
-
Hydrolysis: Cool the mixture to room temperature and pour onto crushed ice/water. Basify to pH 9–10 with 2M NaOH or saturated Na₂CO₃.[1] The iminium intermediate hydrolyzes to the aldehyde.[1]
-
Isolation: Filter the resulting yellow precipitate. Wash with water and cold hexanes.[1] Recrystallize from Ethanol/DMF if necessary.[1]
Chemical Reactivity & Functionalization
The core value of this scaffold lies in its orthogonal reactivity .[1] The three functional groups react under distinct conditions, allowing for "programmed" synthesis.
Regioselective Cross-Coupling (The Halogen Hierarchy)
The C-4 Bromine and C-6 Chlorine bonds possess different bond dissociation energies (BDE) and oxidative addition rates.[1]
-
Reactivity Order: C-4 Br > C-6 Cl.[1]
-
Mechanism: Palladium(0) catalysts undergo oxidative addition preferentially at the C-Br bond due to the weaker C-Br bond strength relative to C-Cl.[1]
-
The "Peri" Effect: The C-4 position is sterically crowded by the C-3 formyl group.[1] While electronic activation (by the electron-withdrawing formyl group) accelerates oxidative addition, steric hindrance may require the use of smaller phosphine ligands or higher temperatures compared to non-hindered systems.
Visualization of Reactivity Logic:
Figure 1: Orthogonal reactivity map demonstrating the three distinct handles for derivatization.
Protocol: Regioselective Suzuki Coupling at C-4
This protocol selectively couples an aryl group at C-4 while preserving the C-6 chloride for later use.[1]
Reagents: Scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (4:1).
-
Setup: Charge a Schlenk tube with the scaffold, arylboronic acid, and base.[6] Evacuate and backfill with Argon (3x).[1][6]
-
Solvent: Add degassed DME and water.[1]
-
Catalyst: Add Pd(PPh₃)₄ under a positive stream of Argon.[1]
-
Reaction: Heat to 80 °C for 4–8 hours. Note: Do not overheat (>100 °C) or extend time excessively to avoid activation of the C-6 chloride.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
Aldehyde Manipulations
The C-3 formyl group is highly electrophilic due to conjugation with the indole nitrogen lone pair being diminished by the electron-withdrawing halogens.[1]
-
Reductive Amination: Reacts with primary amines/NaBH(OAc)₃ to form C-3 aminomethyl derivatives.[1]
-
Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl nitriles, often used as Michael acceptors in covalent drug design.
Applications in Drug Discovery
This scaffold is prevalent in the design of:
-
Kinase Inhibitors: The indole core mimics the purine ring of ATP.[1] Substituents at C-4 and C-6 can be tuned to access hydrophobic pockets within the kinase hinge region.[1]
-
Antivirals: Halogenated indole-3-carbaldehydes have shown potency against HIV (via reverse transcriptase inhibition) and various herpes viruses.[1]
-
Fluorescent Probes: The push-pull electronic system (donor Nitrogen -> acceptor Aldehyde) creates intrinsic fluorescence, useful for cellular imaging agents.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.[1]
-
Handling: Use standard PPE (gloves, goggles). All palladium-catalyzed reactions should be performed in a fume hood to contain phosphine byproducts.[1]
References
-
PubChem. 4-Bromo-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][3][4][6][7][8][9][10][11][12] Synth. 2024, 101, 21-33. Available at: [Link]
-
MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts 2014, 4(3), 307-320.[7] Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1] Available at: [Link][13]
Sources
- 1. CAS 98600-34-1: 4-Bromoindole-3-carboxaldehyde [cymitquimica.com]
- 2. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | MDPI [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
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- 13. ocf.berkeley.edu [ocf.berkeley.edu]
molecular weight and formula of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde
Technical Whitepaper: 4-Bromo-6-chloro-1H-indole-3-carbaldehyde
Executive Summary 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (CAS: 115666-32-5) is a highly functionalized indole scaffold utilized primarily as a strategic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic aldehyde at C3, a sterically demanding bromine at C4, and a chlorine at C6. This tris-substituted core allows for the rapid generation of complex libraries, particularly in the development of kinase inhibitors, antiviral agents, and indole-based alkaloids.
Physicochemical Profile
The molecule is a halogenated indole derivative.[1][2][3] The presence of both bromine and chlorine atoms renders it lipophilic and provides distinct sites for transition-metal catalyzed cross-coupling reactions.
| Property | Data |
| IUPAC Name | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde |
| CAS Registry Number | 115666-32-5 |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |
| Melting Point | >200°C (Predicted based on analogs) |
| Key Functional Groups | Aldehyde (C3), Bromide (C4), Chloride (C6), Indole NH (N1) |
Synthetic Pathway: Vilsmeier-Haack Formylation
The most robust method for synthesizing 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 4-bromo-6-chloro-1H-indole . This electrophilic aromatic substitution selectively targets the electron-rich C3 position.
Reagents:
-
Precursor: 4-Bromo-6-chloro-1H-indole (CAS: 885519-23-3)
-
Vilsmeier Reagent: Phosphorus oxychloride (
) + Dimethylformamide (DMF) -
Quench: Aqueous Sodium Hydroxide (
) or Sodium Acetate ( )
Detailed Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or ), cool anhydrous DMF (5-10 equiv.) to 0°C. -
Activation: Dropwise add
(1.1–1.2 equiv.) to the cold DMF. Stir for 30 minutes at 0°C to generate the chloroiminium ion (Vilsmeier reagent). Caution: Exothermic. -
Addition: Dissolve 4-bromo-6-chloro-1H-indole in a minimum volume of DMF and add it slowly to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (disappearance of starting indole).
-
Hydrolysis: Cool the reaction mixture to room temperature and pour onto crushed ice. Basify the solution to pH 9–10 using 5M NaOH or saturated
. -
Isolation: The product typically precipitates as a solid. Filter, wash with copious water, and dry under vacuum. Recrystallize from ethanol or DMF/water if necessary.
Mechanism & Troubleshooting:
-
Regioselectivity: The C3 position is the most nucleophilic site on the indole ring. The C4-bromo substituent provides steric hindrance but does not prevent C3 attack.
-
N-Formylation: If N-formylation is observed as a side product, it usually hydrolyzes during the basic quench step.
Figure 1: Step-by-step synthetic workflow via the Vilsmeier-Haack reaction.[3][4]
Structural Characterization
Validating the structure requires confirming the presence of the aldehyde and the specific substitution pattern of the halogens.
Nuclear Magnetic Resonance (NMR) Analysis:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.9–10.1 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive diagnostic peak.
-
δ 12.0–12.5 ppm (br s, 1H): Indole NH proton (exchangeable with
). -
δ 8.2–8.4 ppm (d/s, 1H): C2-H proton. Often appears as a doublet (
Hz) due to coupling with NH. -
δ 7.5–7.7 ppm (d, 1H,
Hz): C7-H. Meta-coupled to C5-H. -
δ 7.2–7.4 ppm (d, 1H,
Hz): C5-H. Meta-coupled to C7-H. Located between the C4-Br and C6-Cl.
-
Mass Spectrometry (MS):
-
Isotope Pattern: The presence of one Br and one Cl atom creates a distinct M, M+2, M+4 pattern with relative intensities approximating 3:4:1 (due to natural abundance of
and ). -
ESI-MS: Observe
peaks at m/z ~258, 260, and 262.
Therapeutic Potential & Applications
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage multiple binding pockets within protein targets.
1. Kinase Inhibition (Scaffold Hopping): The indole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases.
-
C3-Aldehyde: Can be converted to hydrazones, oximes, or vinyl nitriles to interact with the "gatekeeper" residue or extend into the solvent-exposed region.
-
C4-Bromine: A critical handle for Suzuki-Miyaura coupling to introduce aryl groups that access the hydrophobic back-pocket (selectivity pocket).
-
C6-Chlorine: Modulates lipophilicity (
) and metabolic stability, preventing oxidation at the electron-rich benzenoid ring.
2. Antiviral & Anticancer Agents: Derivatives of 4,6-dihaloindoles have shown potency against HIV (NNRTIs) and various cancer cell lines by disrupting tubulin polymerization or inhibiting topoisomerase.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of each substituent.
Handling & Safety
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Store at 2–8°C under inert gas. Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
BLD Pharm. (2024). 4-Bromo-6-chloro-1H-indole-3-carbaldehyde Product Sheet. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Bromo-1H-indole-3-carbaldehyde (Analogous Chemistry). National Library of Medicine. Retrieved from
-
Organic Syntheses. (1959). Indole-3-aldehyde (Vilsmeier-Haack Protocol). Org. Synth. 39, 30. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-6-chloro-1H-indole (Precursor). Retrieved from
-
ChemicalBook. (2024).[5] CAS 115666-32-5 Data & Suppliers. Retrieved from
Sources
A Senior Application Scientist's Guide to Sourcing and Verifying 4-Bromo-6-chloro-1H-indole-3-carbaldehyde for Drug Discovery
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and verifying the quality of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde. This halogenated indole is a valuable and highly functionalized building block in the synthesis of complex heterocyclic systems targeting a range of therapeutic areas. Recognizing the critical impact of starting material quality on research outcomes, this document moves beyond a simple supplier list. It details the necessary steps for supplier vetting, outlines robust analytical protocols for quality control, discusses key synthetic considerations that inform potential impurity profiles, and provides essential safety and handling information. The guide is structured to empower scientists to confidently procure and utilize this key intermediate, ensuring the integrity and reproducibility of their research and development efforts.
Introduction: The Strategic Importance of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility make it a privileged scaffold in drug design. Specifically, 3-substituted indoles, such as 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, serve as pivotal intermediates. The aldehyde function at the C-3 position is a versatile handle for a wide array of chemical transformations including condensations, oxidations, and reductions, while the bromine and chlorine atoms at the C-4 and C-6 positions, respectively, provide orthogonal sites for late-stage diversification via cross-coupling reactions.[3]
The successful synthesis of novel drug candidates often hinges on the quality and purity of such starting materials. Impurities can lead to unforeseen side reactions, complicate purification, and yield misleading biological data, ultimately wasting valuable time and resources. This guide provides the necessary technical insights to mitigate these risks.
Compound Profile
A clear understanding of the target molecule's properties is the first step in ensuring you are sourcing the correct material.
| Property | Value |
| IUPAC Name | 4-bromo-6-chloro-1H-indole-3-carbaldehyde |
| CAS Number | 115666-32-5[4][5][6] |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| Appearance | Typically a white to yellow or light-brown solid |
| InChI Key | OBKFQBZQBVTZNI-UHFFFAOYSA-N[6] |
Commercial Supplier Landscape
Procuring 4-Bromo-6-chloro-1H-indole-3-carbaldehyde requires careful selection from specialized chemical suppliers. Availability can vary, and it is crucial to verify the exact CAS number (115666-32-5) when ordering. Below is a summary of known commercial sources.
| Supplier | Product Name | CAS Number | Notes |
| J&K Scientific | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 | A direct supplier of the target compound.[6] |
| BLDpharm | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 | Lists the compound with an option for cold-chain transport.[4] |
| Sigma-Aldrich | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 | Available through their marketplace from partners like Synthonix Corporation.[5] |
Disclaimer: Supplier listings are based on publicly available data and do not constitute an endorsement. Researchers should conduct their own due diligence before procurement.
Supplier Evaluation and In-House Quality Control
Sourcing a chemical is not merely a transaction but the first critical step of an experiment. A robust evaluation and verification workflow is essential for ensuring the quality and identity of the starting material.
Workflow for Supplier Vetting and Material Verification
Caption: Workflow for sourcing and verifying chemical reagents.
Essential Documentation: The Certificate of Analysis (COA)
Before purchasing, always request a lot-specific COA. This document provides the supplier's own quality control data. Key items to check include:
-
Identity Confirmation: Method used (e.g., ¹H NMR, Mass Spectrometry) and confirmation that the data matches the expected structure.
-
Purity Assessment: The analytical method (e.g., HPLC, GC) and the reported purity value (typically >95% for such building blocks).
-
Date of Analysis: Ensures the data is recent and relevant to the current stock.
Experimental Protocol: ¹H NMR for Identity and Purity Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the identity of your compound. It provides a fingerprint of the molecule's structure.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the 4-Bromo-6-chloro-1H-indole-3-carbaldehyde in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is an excellent solvent for many indole derivatives and its residual solvent peak does not typically interfere with key compound signals.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis - Expected Signals:
-
Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.9-10.1 ppm. This is a highly characteristic signal.
-
Indole N-H Proton: A broad singlet expected downfield, typically > δ 12.0 ppm.
-
Aromatic Protons: Signals corresponding to the three protons on the indole ring, expected between δ 7.0-8.5 ppm. The specific splitting patterns will confirm the substitution pattern.
-
Impurities: Look for unexpected signals, especially in the aliphatic region (δ 0-4 ppm) which could indicate residual solvents (e.g., ethyl acetate, hexanes), or additional aromatic signals that could suggest regioisomeric impurities.[7]
-
Experimental Protocol: HPLC for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of a sample and detecting non-volatile impurities.[8][9]
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for injection.
-
Instrumentation & Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Detector: A UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
-
Analysis:
-
A pure sample should yield a single major peak.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Combining HPLC with a mass spectrometer (LC-MS) can provide mass information for any observed impurity peaks, aiding in their identification.
-
Synthetic Considerations: The Vilsmeier-Haack Reaction
Understanding the likely synthetic route to 4-Bromo-6-chloro-1H-indole-3-carbaldehyde provides insight into potential impurities. The most common and industrially scalable method for introducing a formyl group at the C-3 position of an indole is the Vilsmeier-Haack reaction .[10][11]
The reaction involves treating the indole substrate with the Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11][12]
Caption: Simplified Vilsmeier-Haack formylation pathway.
Implication for Purity:
-
Starting Material: Incomplete reaction could leave residual 4-Bromo-6-chloro-1H-indole.
-
Solvent: Residual DMF is a common impurity and can be detected by ¹H NMR.
-
Byproducts: The reaction is generally clean, but harsh conditions could lead to minor side products.
Safety, Handling, and Storage
Substituted indoles, like many organic reagents, require careful handling.
-
Hazard Profile: While a specific SDS for this exact compound is not universally available, related compounds like 4-bromo-1H-indole-3-carbaldehyde are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13] It is prudent to treat 4-Bromo-6-chloro-1H-indole-3-carbaldehyde as having a similar hazard profile.
-
Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.
Conclusion
4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a high-value building block for modern medicinal chemistry. However, its effective use is predicated on the procurement of high-quality material. By implementing a systematic approach that includes careful supplier selection, diligent review of analytical documentation, and robust in-house quality control via NMR and HPLC, researchers can ensure the integrity of their starting materials. This diligence is not a procedural formality but a fundamental component of rigorous, reproducible science that accelerates the path to novel therapeutic discoveries.
References
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
-
Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
4-Bromo-6-chloro-1H-indole-3-carbaldehyde. J&K Scientific. Available at: [Link]
-
(PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. ResearchGate. Available at: [Link]
-
Quality-Control Analytical Methods: High-Performance Liquid Chromatography. U.S. Pharmacist. Available at: [Link]
-
HPLC, a modular technique that complements NMR. Specific Polymers. Available at: [Link]
-
Quality Control. University of Ottawa. Available at: [Link]
-
indole-3-carboxaldehyde. The Good Scents Company. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Indole & Derivatives-building blocks for Research & industrial. J&K Scientific. Available at: [Link]
-
Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]
-
4-Bromo-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 4. 115666-32-5|4-Bromo-6-chloro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Quality Control [chem.ch.huji.ac.il]
- 8. arlok.com [arlok.com]
- 9. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.com [fishersci.com]
Navigating the Safety Landscape of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Synthesis of Analog Data
Due to the presence of halogen substituents (Bromo and Chloro) on the indole ring, 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is anticipated to possess a significant hazard profile. Based on data from its structural analogs, it should be treated as a hazardous substance.
The Globally Harmonized System (GHS) classifications for closely related compounds suggest the following potential hazards for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde:
-
Acute Toxicity, Oral: Likely to be harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
These classifications necessitate stringent adherence to safety protocols to minimize exposure and mitigate risks.
Prudent Handling and Storage: A Proactive Approach to Safety
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures for this compound.
Handling:
-
Ventilation: All manipulations of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. A face shield may be required for operations with a higher risk of splashing.
-
Hygiene: Avoid inhalation of dust or fumes. Do not ingest. Avoid contact with skin and eyes. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Storage:
-
Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[1]
-
Labeling: Ensure the container is clearly labeled with the compound's identity and associated hazard warnings.
Engineering Controls and Personal Protection: A Multi-layered Defense
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure to 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.
Engineering Controls
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control for handling this compound.
-
Secondary Controls: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.
Caption: PPE Selection Workflow for Handling 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.
Emergency Procedures: A Calm and Coordinated Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
Physical and Chemical Properties: Insights from Analogs
While specific data for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is limited, the properties of its analogs provide valuable context.
| Property | 4-Bromo-1H-indole-3-carbaldehyde |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| Appearance | Solid |
| Solubility | Insoluble in water, soluble in organic solvents |
Stability and Reactivity: Understanding Chemical Behavior
Based on the functional groups present, 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is expected to be stable under recommended storage conditions. However, certain conditions and materials should be avoided.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[1]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.
Toxicological Profile: Extrapolating from Related Compounds
A definitive toxicological profile for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is not established. However, based on its structure and data from analogs, it is prudent to assume it may have irritant properties and be harmful if ingested. Long-term exposure effects are unknown, and it has not been classified for carcinogenicity.
Disposal Considerations: Responsible Waste Management
All waste containing 4-Bromo-6-chloro-1H-indole-3-carbaldehyde must be handled as hazardous chemical waste.
-
Waste Classification: Consult with your institution's EHS department for proper waste classification.
-
Disposal: Dispose of the waste in a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of it in the sanitary sewer system.
Conclusion
The safe handling of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By leveraging data from structurally similar compounds, this guide provides a framework for a cautious and informed approach to working with this chemical. Always prioritize a culture of safety, adhere to institutional guidelines, and conduct a thorough risk assessment before commencing any new experimental work.
References
-
PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Bromo-6-chloro-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence the physicochemical and pharmacological properties of the parent indole molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available information on the melting point, physical description, and synthetic methodology for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, alongside a discussion of its characterization.
It is important to note that while the existence of this compound is documented, detailed public-domain data on its specific physicochemical properties and a validated, step-by-step synthesis protocol are limited. Therefore, this guide will leverage data from closely related and structurally analogous compounds to provide a scientifically grounded and practical resource for researchers.
Physicochemical Properties
For comparative purposes, the physicochemical properties of the closely related compound, 4-Bromo-1H-indole-3-carbaldehyde (CAS No. 98600-34-1), are summarized in the table below. These values can serve as a useful, albeit approximate, reference for researchers working with the title compound.
Table 1: Physicochemical Properties of 4-Bromo-1H-indole-3-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [4][5] |
| Molecular Weight | 224.06 g/mol | [4][5] |
| Appearance | Yellow to orange crystals or powdery solid | |
| Melting Point | Not definitively reported; various sources suggest ranges. | |
| Solubility | Slightly soluble in water; soluble in common organic solvents. |
Synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde
The most probable and widely employed synthetic route for the preparation of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[6] This reaction involves the formylation of an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent, which is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).
The synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde would logically proceed from the corresponding precursor, 4-Bromo-6-chloro-1H-indole. The Vilsmeier-Haack reaction is known to be highly regioselective for the C3 position of the indole ring due to the high electron density at this position.
Plausible Synthetic Workflow
The diagram below illustrates the proposed synthetic pathway for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.
Sources
- 1. 4-Bromo-6-chloro-1H-indole | 885519-23-3 [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-bromo-1H-indole-3-carbaldehyde 95% | CAS: 98600-34-1 | AChemBlock [achemblock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: 4-Bromo-6-chloro-1H-indole-3-carbaldehyde as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, a versatile scaffold for medicinal chemistry. It covers its synthesis, derivatization strategies, and protocols for biological evaluation, with a focus on its application in the development of kinase inhibitors.
Introduction: The Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug discovery. The strategic placement of halogen atoms, such as bromine and chlorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a di-halogenated indole derivative that presents a versatile platform for the synthesis of diverse compound libraries. The aldehyde functionality at the C3 position serves as a key handle for a multitude of chemical transformations, while the bromine and chlorine substituents at the C4 and C6 positions, respectively, offer opportunities for further functionalization through cross-coupling reactions or can themselves contribute to target engagement. This guide will delve into the synthesis of this scaffold and provide detailed protocols for its derivatization and subsequent biological evaluation, with a focus on its application in the development of kinase inhibitors.
Synthesis of the Scaffold: A Two-Step Approach
The synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is typically achieved in two sequential steps: the synthesis of the precursor, 4-Bromo-6-chloro-1H-indole, followed by its formylation at the C3 position.
Part 1: Synthesis of 4-Bromo-6-chloro-1H-indole
Part 2: Vilsmeier-Haack Formylation of 4-Bromo-6-chloro-1H-indole
The introduction of the carbaldehyde group at the electron-rich C3 position of the indole ring is most effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Protocol: Vilsmeier-Haack Formylation
Materials:
-
4-Bromo-6-chloro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-6-chloro-1H-indole (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.
Expected Outcome:
The product is typically an off-white to pale yellow solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 4-Bromo-6-chloro-1H-indole-3-carbaldehyde scaffold is an excellent starting point for the synthesis of kinase inhibitors. The aldehyde group can be readily converted into various heterocyclic systems or used in condensation reactions to introduce diverse side chains. The halogen atoms can be utilized for further modifications via cross-coupling reactions to explore the chemical space around the core structure.
Derivatization Strategy: Synthesis of Schiff Base Analogs
A straightforward and widely used method to derivatize the aldehyde is through the formation of Schiff bases by condensation with various primary amines.[3] This introduces a diverse range of functionalities that can interact with the target protein.
Protocol: Synthesis of Schiff Base Derivatives
Materials:
-
4-Bromo-6-chloro-1H-indole-3-carbaldehyde
-
Various primary amines (e.g., substituted anilines, benzylamines, etc.)
-
Ethanol or Methanol, anhydrous
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous ethanol (20 volumes).
-
Add the desired primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or gently reflux for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by silica gel column chromatography.
Table 1: Hypothetical Library of Schiff Base Derivatives
| Compound ID | R-Group (from R-NH₂) |
| Ia | Phenyl |
| Ib | 4-Methoxyphenyl |
| Ic | 4-Chlorophenyl |
| Id | 4-(Trifluoromethyl)phenyl |
| Ie | Benzyl |
| If | 2-Pyridinylmethyl |
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given the prevalence of indole-based scaffolds in kinase inhibitors, a primary biological evaluation of the synthesized derivatives would be an in vitro kinase inhibition assay.
Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based assay)
Principle:
This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The luminescent signal is inversely correlated with the kinase activity.
Materials:
-
Purified target kinase
-
Substrate for the target kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add the kinase assay buffer to each well of the microplate.
-
Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding a solution of the target kinase and ATP to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the kinase detection reagent (containing luciferase and luciferin) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The data obtained from the kinase inhibition assays for the synthesized library of derivatives will provide valuable insights into the structure-activity relationship. For instance, comparing the IC₅₀ values of compounds Ia-Id would reveal the effect of electronic and steric properties of the substituent on the phenyl ring. The activity of compounds Ie and If would highlight the importance of the linker between the imine and the terminal aromatic/heterocyclic ring. This iterative process of synthesis and biological testing is fundamental to lead optimization in drug discovery.
Conclusion
4-Bromo-6-chloro-1H-indole-3-carbaldehyde represents a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors. The inherent modularity of the derivatization process, coupled with robust biological evaluation methods, makes this an attractive starting point for drug discovery campaigns.
Visualizations
Caption: A generalized workflow for the synthesis, derivatization, and biological evaluation of compounds based on the 4-Bromo-6-chloro-1H-indole-3-carbaldehyde scaffold.
Caption: A simplified representation of the Vilsmeier-Haack formylation mechanism.
References
-
Ben-Stevens, E., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 138. [Link]
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Singh, P., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 1-11. [Link]
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Asireddy, S., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Indo American Journal of Pharmaceutical Sciences, 5(5), 3665-3670. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
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Li, Y., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 30(23), 5678. [Link]
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PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]
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J&K Scientific. (n.d.). 4-Bromo-6-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]
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Johnson, L. M., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 22(8), 3983. [Link]
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Melagraki, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(5), 2247-2260. [Link]
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Riu, A., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1735. [Link]
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El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
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FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. [Link]
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Sun, Y., et al. (2022). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 20(15), 3049-3057. [Link]
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Saikia, P., & Borah, P. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 3(2), 116-137. [Link]
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Application Notes & Protocols: Reductive Amination of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde
Introduction: The Strategic Importance of the Indole Scaffold
In the landscape of medicinal chemistry and drug development, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity. The specific substrate, 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, is a highly functionalized starting material, poised for diversification. The presence of halogen atoms at the 4 and 6 positions offers potential sites for further cross-coupling reactions, while the aldehyde at the 3-position is a prime handle for introducing a vast array of side chains.
Reductive amination is arguably one of the most robust and versatile methods for C-N bond formation in modern organic synthesis.[1][2] It provides a controlled, high-yielding pathway to convert aldehydes and ketones into primary, secondary, and tertiary amines. For researchers working with the 4-Bromo-6-chloro-1H-indole-3-carbaldehyde scaffold, mastering this reaction is key to unlocking a diverse chemical space of potential therapeutic agents. This guide provides an in-depth analysis of the reaction mechanism, a comparison of leading protocols, and detailed, field-proven methodologies to ensure successful synthesis.
The Reaction Mechanism: A Tale of Two Steps
The elegance of reductive amination lies in its sequential, often one-pot, nature. The entire transformation hinges on two fundamental steps: the formation of an imine or iminium ion, followed by its immediate reduction.[3]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This forms an unstable hemiaminal intermediate.[3] Under neutral or, more favorably, mildly acidic conditions (pH ~4-6), the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine.[4] If the reaction is conducted in the presence of acid, the imine nitrogen can be protonated to form an iminium ion, which is an even more reactive electrophile for the subsequent reduction step.[4][5]
-
Hydride Reduction: A selective reducing agent, typically a hydride donor, then reduces the imine or iminium ion. The key to a successful one-pot reaction is using a reducing agent that is "just right"—reactive enough to reduce the iminium ion but not so powerful that it prematurely reduces the starting aldehyde.[4]
Caption: General workflow of the reductive amination process.
A Comparative Analysis of Key Protocols
The choice of reducing agent is the most critical decision in designing a reductive amination protocol. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the gold standard for its mildness, selectivity, and safety profile.[6]
| Parameter | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Sodium Borohydride (NaBH₄) |
| Method | One-pot, direct amination | Often stepwise (indirect); can be one-pot with care |
| Key Advantage | High Selectivity: Reduces iminium ions much faster than aldehydes, minimizing side products.[4][7] | Cost-Effective & Readily Available: Generally less expensive than STAB. |
| Key Disadvantage | Higher cost compared to NaBH₄. | Low Selectivity: Can readily reduce the starting aldehyde to an alcohol, lowering yield.[4] |
| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[2][6] | Methanol (MeOH), Ethanol (EtOH) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Safety Note | Releases acetic acid upon quenching. Non-toxic byproducts. | Releases flammable hydrogen gas upon quenching with acid. |
| Ideal Use Case | When working with precious aldehydes or when high purity and yield are paramount.[4] | For robust, less sensitive substrates where yield optimization is less critical or in a stepwise procedure. |
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is the recommended method for its high efficiency and selectivity, minimizing the formation of the corresponding alcohol byproduct.[6]
Materials:
-
4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Desired primary or secondary amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.3-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M. Add the desired amine (1.1 equiv).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. The solution may change color or become slightly cloudy.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Causality Note: STAB is mild and non-hygroscopic enough for a single addition; portion-wise addition is generally not necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Rationale: This step quenches any remaining reducing agent and neutralizes the acetic acid byproduct.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure substituted amine.[8]
Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)
This protocol is a viable alternative, particularly when STAB is unavailable. The key to success is the separation of the imine formation and reduction steps to prevent unwanted reduction of the starting aldehyde.[2]
Materials:
-
4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Step A: Imine Formation
-
In a round-bottom flask, dissolve 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous methanol.
-
Stir the solution at room temperature for 1-2 hours. Monitoring by TLC should show the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.
-
-
Step B: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath. Rationale: This is crucial to moderate the reactivity of NaBH₄ and improve selectivity.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up and Purification
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the remaining aqueous residue with ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete imine formation.- Deactivated reducing agent.- Sterically hindered amine or aldehyde. | - Add a catalytic amount of acetic acid (for STAB protocol) to promote imine formation.[6][7]- Use fresh, anhydrous reducing agent and solvent.- Increase reaction time and/or temperature (e.g., to 40-50 °C). |
| Unreacted Starting Aldehyde | - Insufficient reaction time.- Insufficient amount of amine or reducing agent. | - Allow the reaction to stir for a longer period.- Ensure stoichiometry is correct; use a slight excess of the amine and reducing agent. |
| Alcohol Byproduct Detected | - Reducing agent is too strong or non-selective (common with NaBH₄).- Reaction conditions too harsh. | - Switch to a more selective reagent like NaBH(OAc)₃.- If using NaBH₄, ensure the reaction is performed at 0 °C and the reagent is added slowly. |
| Dialkylation of Primary Amine | - The secondary amine product is reacting with remaining aldehyde. | - Use a slight excess of the primary amine.- Adopt a stepwise procedure where the imine is formed and then reduced with NaBH₄.[6] |
References
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube, [Link].
-
Reductive Amination Mechanism - NaCNBH3. Common Organic Chemistry, [Link].
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Reductive Amination, and How It Works. Master Organic Chemistry, [Link].
-
Reductive amination. Wikipedia, [Link].
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University, [Link].
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer, [Link].
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry, [Link].
- Process of preparing purified aqueous indole solution.
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, [Link].
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, [Link].
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate, [Link].
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. MDPI, [Link].
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate, [Link].
-
Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed, [Link].
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal, [Link].
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regioselective substitution reactions of 4-bromo-6-chloroindoles
An Application Guide to the Regioselective Functionalization of 4-Bromo-6-Chloroindoles for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Privileged Indole Scaffold and the Strategic Advantage of Dihalogenated Intermediates
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4] Its unique aromatic and electron-rich nature allows it to interact with a multitude of biological targets, earning it the designation of a "privileged scaffold."[4] Consequently, the development of synthetic methodologies to functionalize the indole ring at various positions is of paramount importance for the creation of novel therapeutic agents.[5][6]
Among the vast array of substituted indoles, dihalogenated variants such as 4-bromo-6-chloroindole represent a particularly powerful and versatile class of building blocks. The presence of two different halogen atoms on the benzene portion of the indole core opens the door for sequential, regioselective substitution reactions. This guide provides a comprehensive overview and detailed protocols for leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, enabling the controlled and predictable synthesis of complex, multi-substituted indole derivatives.
Pillar 1: The Principle of Regioselectivity in Cross-Coupling Reactions
The ability to selectively functionalize one halogenated position over another is governed by the relative rates of the initial oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. For aryl halides, the reactivity trend is well-established and follows the order of bond dissociation energies:
C–I > C–Br > C–Cl > C–F
This inherent reactivity difference is the key to achieving regioselectivity with 4-bromo-6-chloroindole. The C-Br bond at the C4 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond at the C6 position.[7][8][9] By carefully controlling the reaction conditions—such as the choice of catalyst, ligand, base, and temperature—chemists can preferentially target the C4 position, leaving the C6 position untouched for subsequent transformations.
Caption: Regioselectivity is driven by the lower activation energy for C-Br bond cleavage.
Pillar 2: Core Methodologies & In-Depth Protocols
The following sections detail the application of three cornerstone palladium-catalyzed cross-coupling reactions for the regioselective functionalization of 4-bromo-6-chloroindole at the C4 position. The protocols provided are designed as robust starting points for researchers. Optimization may be required for particularly challenging or novel coupling partners.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing carbon-carbon bonds due to its mild conditions and the commercial availability and stability of boronic acid reagents.[10][11][12] When applied to 4-bromo-6-chloroindole, this reaction provides a reliable route to 4-aryl or 4-vinyl indoles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Synthesis of 4-Aryl-6-chloroindole
-
Materials:
-
4-Bromo-6-chloroindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry Schlenk flask, add 4-bromo-6-chloroindole, the corresponding arylboronic acid, and the base (K₂CO₃).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand (PPh₃ or SPhos) in a portion of the reaction solvent.
-
Add the degassed solvent mixture (1,4-dioxane/water) to the Schlenk flask containing the solids.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality and Insights: The use of a mild base like K₂CO₃ and aqueous conditions is typical for Suzuki couplings and facilitates the crucial transmetalation step.[11] For less reactive boronic acids, a stronger base like Cs₂CO₃ and a more electron-rich, bulky phosphine ligand like SPhos can enhance the rate of both oxidative addition and reductive elimination.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[13][14][15][16] This reaction allows for the direct coupling of amines with aryl halides, providing access to a wide range of 4-aminoindole derivatives.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: Regioselective Synthesis of N-Aryl-6-chloro-1H-indol-4-amine
-
Materials:
-
4-Bromo-6-chloroindole (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
-
-
Procedure:
-
Inside a glovebox or using Schlenk techniques, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (Xantphos or RuPhos), and the strong base (NaOtBu) to a dry Schlenk flask.
-
Add the 4-bromo-6-chloroindole to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (Toluene or Dioxane).
-
Finally, add the amine coupling partner via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality and Insights: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine or the intermediate palladium-amine complex.[7] The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) or ligands with a large bite angle (e.g., Xantphos) are essential to promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[13][14]
Application 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enynes and arylalkynes.[8][17][18][19] It uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to activate the alkyne.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol 3: Regioselective Synthesis of 4-Alkynyl-6-chloroindole
-
Materials:
-
4-Bromo-6-chloroindole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry Schlenk flask, add 4-bromo-6-chloroindole, the palladium catalyst (PdCl₂(PPh₃)₂), and the copper co-catalyst (CuI).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (THF) followed by the amine base (Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 50 °C. The reaction is often rapid and can be complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the amine salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality and Insights: The amine base (Et₃N) serves a dual role: it acts as the base to deprotonate the terminal alkyne and as a solvent.[17] The copper(I) iodide is crucial for forming the copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[8] This reaction is typically performed under mild conditions to prevent undesired side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Pillar 3: Sequential Functionalization - A Strategy for Molecular Diversity
The true synthetic power of 4-bromo-6-chloroindole lies in the ability to perform sequential cross-coupling reactions. After the more reactive C4-Br bond has been functionalized using one of the protocols above, the resulting 4-substituted-6-chloroindole can be subjected to a second cross-coupling reaction to modify the C6 position.
This second step typically requires more forcing conditions to activate the stronger C-Cl bond. This may involve:
-
Higher Temperatures: Increasing the reaction temperature (e.g., >120 °C).
-
Stronger Catalyst Systems: Employing highly active palladium catalysts with bulky, electron-rich ligands (e.g., Buchwald's biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands).[9]
-
Different Bases/Solvents: Using stronger bases or higher-boiling point solvents.
Caption: Workflow for the sequential functionalization of 4-bromo-6-chloroindole.
Data Summary Table
| Reaction Type | Position | Typical Catalyst / Ligand | Typical Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C4 (C-Br) | Pd(OAc)₂ / PPh₃ or SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80 - 100 |
| Buchwald-Hartwig | C4 (C-Br) | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 90 - 110 |
| Sonogashira | C4 (C-Br) | PdCl₂(PPh₃)₂ / CuI | Et₃N, iPr₂NH | THF, DMF | 25 - 50 |
| Suzuki-Miyaura | C6 (C-Cl) | Pd₂(dba)₃ / RuPhos or PEPPSI-IPr | K₃PO₄, CsF | Toluene, Dioxane | 110 - 130 |
Conclusion
4-Bromo-6-chloroindole is a strategically designed building block that provides an exceptional platform for the synthesis of diverse and complex indole libraries. By understanding and applying the principles of regioselective palladium-catalyzed cross-coupling, researchers can selectively functionalize the C4 and C6 positions in a controlled, stepwise manner. The protocols and insights provided in this guide serve as a foundational resource for scientists in drug discovery and materials science, enabling the efficient and predictable construction of novel molecular architectures based on the privileged indole scaffold.
References
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
-
Preprints.org. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. [Link]
-
Advanced Journal of Chemistry, Section B. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]
-
PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]
-
MDPI. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]
-
ChemRxiv. (n.d.). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Unknown Source. (n.d.). ch functionalization of indoles and oxindoles through cdc reactions.
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
-
Beilstein Publishing System. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
-
ResearchGate. (2025). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PubMed. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. [Link]
-
Semantic Scholar. (n.d.). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Unknown Source. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
-
PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. [Link]
-
ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. [Link]
-
Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]
-
Journal of King Saud University - Science. (2023). Cholinesterase inhibitory activity and regioselective synthesis of spiropyrrolidinoindole integrated ferrocene hybrid heterocycles via multicomponent cycloaddition reaction. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. preprints.org [preprints.org]
- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for C-H Activation of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the indole nucleus is a privileged structure found in a multitude of bioactive compounds. This document provides an in-depth guide to the C-H activation of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, a substrate decorated with both synthetically versatile halogens and a powerful directing group. We will explore advanced, chemoselective protocols that favor C-H functionalization over traditional cross-coupling pathways, focusing primarily on palladium and rhodium catalysis. The methodologies detailed herein are designed to provide researchers, chemists, and drug development professionals with both the theoretical understanding and the practical steps required to leverage C-H activation for the synthesis of complex indole derivatives.
Introduction: The Strategic Logic of C-H Activation on Complex Indoles
The direct transformation of carbon-hydrogen (C-H) bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds represents a paradigm shift in chemical synthesis. This approach minimizes the need for pre-functionalized starting materials, reduces waste, and shortens synthetic routes, aligning with the principles of atom and step economy.
The target substrate, 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, presents a unique synthetic puzzle. It possesses three key features:
-
An Aldehyde Directing Group: The formyl group at the C3 position is a well-established directing group, capable of coordinating to a transition metal center and guiding C-H activation to a specific site, primarily the C2 position.
-
Two Halogen Atoms (Br and Cl): The bromine at C4 and chlorine at C6 are classical handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Multiple C-H Bonds: The indole core has available C-H bonds at the C2, C5, and C7 positions.
The primary challenge and opportunity lie in achieving chemoselectivity : how to selectively activate the C2-H bond while leaving the C4-Br and C6-Cl bonds intact for subsequent, orthogonal transformations. This guide details protocols that achieve this selectivity through careful control of catalytic systems and reaction conditions.
Mechanistic Cornerstone: The Role of the C3-Aldehyde Directing Group
The success of regioselective C-H activation on this scaffold hinges on the coordinating power of the C3-formyl group. Most transition-metal-catalyzed C-H activations at the C2-position of N-H or N-protected indoles proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.
The key steps are visualized below:
Figure 2: Standard experimental workflow for the C-H arylation protocol.
Step-by-Step Protocol
Materials:
-
4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
Silver(I) carbonate [Ag₂CO₃] (2.0 equiv)
-
Potassium carbonate [K₂CO₃] (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon source
-
Standard laboratory glassware, Celite®, silica gel
Procedure:
-
Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (e.g., 0.2 mmol, 54.8 mg), the desired arylboronic acid (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), Ag₂CO₃ (0.4 mmol, 110 mg), and K₂CO₃ (0.3 mmol, 41.4 mg).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C2-arylated product.
Optimization & Data
The choice of oxidant, base, and solvent is critical for achieving high yield and selectivity.
| Entry | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) | C2:C4 Selectivity |
| 1 | Ag₂CO₃ | K₂CO₃ | Dioxane | 110 | 85 | >95:5 |
| 2 | Cu(OAc)₂ | K₂CO₃ | Dioxane | 110 | 62 | >95:5 |
| 3 | Ag₂CO₃ | Cs₂CO₃ | Dioxane | 110 | 88 | >95:5 |
| 4 | Ag₂CO₃ | K₂CO₃ | Toluene | 110 | 75 | >95:5 |
| 5 | Ag₂CO₃ | K₂CO₃ | DMF | 110 | 55 | 90:10 |
| 6 | None | K₂CO₃ | Dioxane | 110 | <5 | - |
Table 1: Representative optimization data for the Pd-catalyzed C2-arylation. Silver carbonate is often a superior oxidant for this transformation, and polar aprotic solvents like dioxane are generally effective.
Application Protocol 2: Rhodium-Catalyzed C2-Alkenylation
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are exceptionally effective for C-H activation and subsequent coupling with unsaturated partners like alkenes and alkynes. This protocol provides a method for introducing an alkenyl group at the C2 position, a common motif in functional materials and biologically active molecules.
Step-by-Step Protocol
Materials:
-
4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Activated alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver acetate [AgOAc] (1.0 equiv)
-
Anhydrous tert-amyl alcohol (t-AmylOH)
-
Reaction vessel (e.g., screw-cap vial)
Procedure:
-
Preparation: In a screw-cap vial, combine 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (0.2 mmol, 54.8 mg), [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg), and AgOAc (0.2 mmol, 33.4 mg).
-
Reagent Addition: Add anhydrous t-AmylOH (1.0 mL) followed by the alkene (e.g., n-butyl acrylate, 0.3 mmol, 43 µL).
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 100 °C. Stir for 16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the C2-alkenylated product.
Concluding Remarks & Future Directions
The protocols outlined provide robust and reproducible methods for the selective C-H functionalization of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde. By leveraging a C3-aldehyde directing group, these transformations enable the precise installation of aryl and alkenyl moieties at the C2 position while preserving the synthetically valuable halogen atoms. This orthogonality is paramount for complex molecule synthesis, allowing for a stepwise diversification strategy where the C4-Br and C6-Cl bonds can be engaged in subsequent cross-coupling reactions.
Future research may focus on expanding the scope to other coupling partners, developing enantioselective variants of these reactions, and exploring the C-H activation of other positions (C5, C7) on the indole ring through the use of alternative directing groups or catalytic systems.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Satoh, T., & Miura, M. (2010). Catalytic Direct Arylation of Heteroaromatic Compounds. Chemical Society of Japan, 33(7), 931-938. [Link]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocol for Halogenated Indoles
Topic: Improving solubility of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde in DMSO Ticket ID: IND-SOL-4B6C Status: Resolved / Guide Available
Executive Summary: The Solubility Challenge
You are encountering solubility issues with 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (MW: ~258.5 g/mol ). This is a common bottleneck with halogenated indole-3-carboxaldehydes.
The Root Cause: This molecule presents a "perfect storm" for solubility resistance:
-
High Lattice Energy: The planar indole core facilitates strong
- stacking, while the aldehyde (C3) and amine (N1) groups form intermolecular hydrogen bond networks. -
Halogen Hydrophobicity: The addition of Bromine (C4) and Chlorine (C6) significantly increases the lipophilicity (
) compared to the parent indole, making the crystal lattice harder to break with polar solvents. -
The "Water Trap": DMSO is hygroscopic.[1] If your DMSO has absorbed even 0.5% atmospheric water, the solvation power for this specific hydrophobic array drops exponentially, leading to "cloudy" stocks or immediate precipitation.
Module 1: Preparation of High-Concentration Stock
Objective: Achieve a clear, stable stock solution (typically 10–50 mM) without degradation.
Critical Reagent Check
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Container: Glass or Polypropylene (PP). Avoid Polystyrene (PS) as DMSO can leach plasticizers.
-
Environment: Low humidity; ideally handle under Nitrogen/Argon flow.
The "Anhydrous" Dissolution Protocol
Standard DMSO from a squirt bottle on the bench is the #1 cause of failure for this compound.
Step-by-Step Workflow:
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold crystal surface.
-
Solvent Addition: Add fresh anhydrous DMSO .
-
Pro-Tip: If the bottle of DMSO has been open for >1 month, discard it or dry it over 3Å molecular sieves.
-
-
Vortexing: Vortex at maximum speed for 60 seconds.
-
Pulse Sonication: If visible particles remain, use an ultrasonic bath.
-
Settings: 40 kHz, Room Temperature.
-
Duration: 3 cycles of 30 seconds. Do not overheat , as the aldehyde group is thermally sensitive.
-
-
Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates micro-precipitation (likely due to water contamination).
Visual Workflow: Dissolution Logic
Figure 1: Decision tree for preparing high-quality stock solutions of halogenated indoles.
Module 2: Preventing "Crash-Out" in Aqueous Media
The Issue: When you dilute your DMSO stock into cell culture media or buffer (PBS), the compound precipitates immediately. This happens because the water strips the DMSO solvation shell faster than the compound can disperse.
The "Stepping Stone" Dilution Method
Do not pipette 1 µL of stock directly into 10 mL of media. The local concentration spike causes nucleation.
Protocol:
-
Prepare Intermediate: Dilute your high-concentration stock (e.g., 50 mM) 1:10 into pure DMSO first, or a 1:1 DMSO:Ethanol mix if compatible with your assay.
-
The "Drop-wise" Addition:
-
Place your aqueous buffer/media on a magnetic stirrer (slow stir) or vortex gently.
-
Add the DMSO stock drop-wise into the center of the vortex.
-
Why? This maximizes rapid dispersion, preventing local regions of high concentration where crystals form.
-
-
Surfactant Support (Optional):
-
If precipitation persists at >10 µM, add a non-ionic surfactant to the aqueous buffer before adding the drug.
-
Recommendation:Tween-80 (0.01% - 0.1%) or Pluronic F-127 .
-
Solubility Data Reference Table
| Solvent System | Estimated Solubility Limit* | Notes |
| Anhydrous DMSO | ~20–30 mg/mL | High solubility. Hygroscopic sensitivity is high.[1] |
| DMSO (Old/Wet) | < 5 mg/mL | Risk Zone. Water content >1% causes failure. |
| PBS (pH 7.4) | < 0.1 mg/mL | Essentially insoluble. |
| 1:1 DMSO:PBS | ~0.5 mg/mL | Stable for <24 hours.[2] Use immediately. |
| Ethanol | ~5–10 mg/mL | Lower solubility than DMSO; good for evaporation. |
*Estimates based on structural analogs (Indole-3-carbaldehyde, 5-Bromoindole-3-carbaldehyde) [1, 2].[3]
Module 3: Stability & Storage
The aldehyde group at C3 is chemically reactive.[4] Improper storage leads to oxidation (forming the carboxylic acid) or dimerization.
-
Storage Temperature: -20°C or -80°C.
-
Atmosphere: Store under Argon or Nitrogen if possible.[5]
-
Freeze-Thaw: Repeated cycles introduce moisture. Aliquot your stock into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.
-
Light: Protect from light (amber vials or foil wrap) to prevent photo-oxidation of the indole ring [3].[5]
Frequently Asked Questions (Troubleshooting)
Q1: My solution turned pink/brown after a week at room temperature. Is it safe to use? A: No. Color change in indoles typically indicates oxidation (often to quinoidal species) or polymerization. The aldehyde group is particularly susceptible to air oxidation. Discard and prepare fresh stock.
Q2: Can I heat the DMSO to dissolve the solid faster? A: Proceed with caution. You may heat to 37°C–45°C briefly. Do not exceed 60°C. High heat can degrade the aldehyde functionality and promote side reactions with DMSO. Sonication is safer than heating for this compound.
Q3: I need to use this in a cell assay. What is the maximum DMSO concentration? A: Most mammalian cells tolerate up to 0.5% (v/v) DMSO.
-
Calculation: If your stock is 20 mM, a 1:1000 dilution (0.1% DMSO) gives you 20 µM final concentration.
-
Warning: If you need >50 µM in the well, you will likely hit the solubility limit in the media before you hit the DMSO toxicity limit. Watch for "needle-like" crystals under the microscope.
Q4: The compound dissolved, but precipitated after I froze and thawed the stock. A: This is the "Salting Out" effect. As DMSO freezes (18.5°C), it crystallizes pure, forcing the solute into increasingly concentrated pockets where it crashes out.
-
Fix: Warm the vial to 37°C and vortex vigorously. If it doesn't redissolve, add 10% more fresh anhydrous DMSO to shift the equilibrium.
References
-
Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility Data. (Accessed 2024).[6][7] Link
-
MedChemExpress. Indole-3-carboxaldehyde: Solvent & Solubility Protocol. (Accessed 2024).[6][7] Link
-
BenchChem. Impact of Hygroscopic DMSO on Solubility of Hydrophobic Compounds. (Accessed 2024).[6][7] Link
Sources
Technical Support Center: Purification of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde by Recrystallization
Welcome to the technical support center for the purification of 4-bromo-6-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this specific indole derivative.
I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section addresses specific problems that may arise during the recrystallization of 4-bromo-6-chloro-1H-indole-3-carbaldehyde, offering explanations and actionable solutions.
Q1: My 4-bromo-6-chloro-1H-indole-3-carbaldehyde is not dissolving, or is dissolving very poorly, in the hot recrystallization solvent.
A1: This is a frequent issue stemming from an inappropriate solvent choice or insufficient solvent volume.
-
Underlying Cause: The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold[1][2]. If the compound's polarity and the solvent's polarity are mismatched, dissolution will be poor. Indole-3-carbaldehydes, being polar compounds, generally dissolve well in polar organic solvents[3]. However, the bromo and chloro substituents on the indole ring of this specific molecule increase its molecular weight and can affect its solubility profile.
-
Immediate Actions & Solutions:
-
Verify Solvent Choice: For indole derivatives, polar solvents like ethanol, methanol, or acetonitrile are often good starting points[3]. A mixture of solvents, such as ethanol/water or acetone/hexane, can also be effective[4]. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but readily dissolves at the solvent's boiling point.
-
Increase Solvent Volume Incrementally: Add small portions of the hot solvent to your crude product until it just dissolves[5]. Be cautious not to add a large excess, as this will significantly reduce your final yield[6].
-
Ensure Adequate Heating: Make sure your solvent is at or near its boiling point to maximize the solubility of the compound[1]. Use a hot plate with a stirrer to ensure even heating.
-
Q2: After cooling, no crystals have formed in the flask. What should I do?
A2: The absence of crystal formation upon cooling often points to either the use of too much solvent or the solution being supersaturated.
-
Underlying Cause: If an excessive amount of solvent was used, the concentration of the compound may not be high enough to reach the saturation point upon cooling, thus preventing crystallization[7]. Alternatively, the solution might be in a supersaturated state, where the compound remains dissolved even below its normal saturation temperature because there are no nucleation sites for crystal growth to begin[7].
-
Immediate Actions & Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation[1][7].
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This provides a template for other molecules to crystallize upon[6][7].
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again[7].
-
Cool to a Lower Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath.
-
Q3: The recrystallization has resulted in an oil forming instead of solid crystals.
A3: "Oiling out" is a common problem, especially with impure compounds or when using mixed solvent systems.
-
Underlying Cause: The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if impurities are depressing the melting point of your compound.
-
Immediate Actions & Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to lower the saturation point and attempt to cool the solution again, but this time more slowly[7].
-
Slow Down the Cooling Process: Rapid cooling can sometimes favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate[6].
-
Change the Solvent System: If oiling out persists, you may need to select a different solvent or solvent pair with a lower boiling point.
-
Q4: My final product yield is very low.
A4: A low yield can result from several factors during the recrystallization process.
-
Underlying Cause: The most common reasons for low yield are using too much solvent, which leaves a significant amount of the product in the mother liquor, or premature crystallization during a hot filtration step[6]. Additionally, some product is always lost due to its residual solubility in the cold solvent.
-
Immediate Actions & Solutions:
-
Check the Mother Liquor: After filtering your crystals, you can test the filtrate (mother liquor) for remaining product. Dipping a glass rod into the mother liquor and allowing the solvent to evaporate should leave a solid residue if a significant amount of product is still in solution[6]. If so, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.
-
Minimize Solvent Usage: In subsequent attempts, be meticulous about using the minimum amount of hot solvent necessary to dissolve the crude product[1].
-
Ensure Efficient Filtration: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product[1].
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the recrystallization of 4-bromo-6-chloro-1H-indole-3-carbaldehyde.
Q1: What are the key physical and chemical properties of 4-bromo-6-chloro-1H-indole-3-carbaldehyde to consider for recrystallization?
Q2: What is the best solvent for the recrystallization of 4-bromo-6-chloro-1H-indole-3-carbaldehyde?
A2: The ideal recrystallization solvent is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures[2]. For indole derivatives, common and effective solvents include ethanol, isopropanol, and ethyl acetate. A good starting point would be to perform small-scale solubility tests with these solvents. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be very effective for fine-tuning the solubility.
Q3: How can I determine the purity of my recrystallized 4-bromo-6-chloro-1H-indole-3-carbaldehyde?
A3: There are several common analytical techniques to assess the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) can provide detailed structural information and help identify any residual impurities.
Q4: What are the potential impurities in a crude sample of 4-bromo-6-chloro-1H-indole-3-carbaldehyde?
A4: The impurities will largely depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the reaction workup. For instance, the synthesis of substituted indoles can sometimes lead to the formation of regioisomers or over-halogenated products.
III. Experimental Protocol: Recrystallization of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on your experimental observations.
Materials:
-
Crude 4-bromo-6-chloro-1H-indole-3-carbaldehyde
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the most suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring[5]. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel[2].
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
IV. Visualizing the Recrystallization Workflow
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chembk.com [chembk.com]
troubleshooting aldehyde oxidation in 4-Bromo-6-chloro-1H-indole-3-carbaldehyde storage
Technical Support Center: 4-Bromo-6-chloro-1H-indole-3-carbaldehyde Topic: Troubleshooting Aldehyde Oxidation & Storage Stability Ticket ID: IND-CHO-OX-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely observing the autoxidation of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde into its corresponding carboxylic acid, 4-Bromo-6-chloro-1H-indole-3-carboxylic acid .[1][2] This is a common failure mode for electron-rich indole-3-carbaldehydes stored under suboptimal conditions.[1] The aldehyde moiety at the C3 position is highly susceptible to radical-initiated oxidation by atmospheric oxygen, accelerated by light and trace metals.
This guide provides a definitive diagnostic workflow, a chemical rescue protocol (Bisulfite Adduct Purification), and a preventative storage strategy.
Module 1: Diagnostics – Is My Compound Oxidized?
Before attempting purification, confirm the chemical identity of the impurity. Visually, the pure aldehyde is typically an off-white to pale yellow solid.[1] Oxidation often manifests as a darkening to brown or orange due to the formation of conjugated impurities and carboxylic acid dimers.
Analytical Confirmation
Use the following data to distinguish the Aldehyde (Target) from the Carboxylic Acid (Impurity).
| Feature | Target: Aldehyde (-CHO) | Impurity: Carboxylic Acid (-COOH) |
| Diagnostic Singlet: | Broad Singlet: | |
| LC-MS (ESI) | [M+H] | [M+H] |
| Solubility | Soluble in DCM, EtOAc, warm EtOH | Reduced solubility in non-polar solvents; soluble in aqueous base ( |
| IR Spectroscopy | Sharp band ~1640–1660 cm | Broad band ~2500–3300 cm |
Module 2: Root Cause Analysis (The Mechanism)
Understanding why this happens ensures you adopt the correct storage protocols. This is not a simple hydrolysis; it is a radical chain reaction (Autoxidation) .
Figure 1: Radical Autoxidation Mechanism of Indole-3-Carbaldehyde
Caption: The aldehyde hydrogen is abstracted by a radical initiator (light/metal), creating an acyl radical.[1] This reacts with
Module 3: Remediation – How to Purify Oxidized Material
If your batch contains >5% carboxylic acid, recrystallization alone is often inefficient due to co-precipitation. The Bisulfite Adduct Method is the "Gold Standard" for chemically separating aldehydes from non-aldehyde impurities (acids, starting materials).
Protocol: Bisulfite Rescue of Halogenated Indole Aldehydes
Note: Standard aqueous bisulfite washes often fail for this molecule because the halogenated indole is too hydrophobic to dissolve in water. This modified protocol uses a biphasic system.
Figure 2: Bisulfite Purification Workflow Caption: Selective formation of the water-soluble bisulfite adduct allows separation from non-aldehyde impurities, followed by base-mediated regeneration.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude brown solid in a minimal amount of Ethyl Acetate (EtOAc). If solubility is poor, add a small amount of Ethanol (EtOH) to aid dissolution.
-
Adduct Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Agitation: Vigorously stir the biphasic mixture for 1-2 hours. The aldehyde converts to a water-soluble sulfonate salt.[1]
-
Troubleshooting: If a thick precipitate forms at the interface, this is likely the adduct. Filter it off and wash with EtOAc. It can be processed as the "Aqueous Phase" in step 5.
-
-
Separation: Transfer to a separatory funnel.
-
Regeneration:
-
Place the aqueous layer (or suspended solid) in a flask.
-
Slowly add 10% aqueous Sodium Carbonate (
) or NaOH while stirring until pH > 10. Caution: Gas evolution may occur.[1] -
The solution will turn cloudy as the free aldehyde regenerates and precipitates.
-
-
Recovery: Extract the aqueous mixture 3x with fresh EtOAc. Dry the combined organics over
, filter, and concentrate in vacuo.
Module 4: Prevention – Storage Best Practices
Once purified, prevent recurrence by adhering to the "Three Pillars of Stability" : Exclusion of Oxygen, Exclusion of Light, and Low Temperature.
FAQ: Storage Protocols
Q: Can I store this at room temperature if the vial is sealed? A: No. Even in a sealed vial, the headspace contains enough oxygen to initiate the radical chain. Once initiated, the peroxides formed will continue the degradation even if moved to a freezer later.
-
Requirement: Store at -20°C .
Q: Is a standard screw-cap vial sufficient? A: For long-term storage (>1 month), no.
-
Gold Standard: Store under an Argon atmosphere in a sealed ampoule or a vial with a Parafilm/Teflon tape seal inside a desiccator.
-
Silver Standard: Flush the vial with Nitrogen/Argon before capping. Place the vial inside a secondary container (jar) containing Drierite (desiccant) and an oxygen scavenger packet.
Q: Why does the color change before I see major impurities in NMR? A: Indoles are notoriously "color-sensitive."[1] Trace amounts (<0.1%) of oxidation products (quinoidal species) can cause intense yellow/brown coloration. If the NMR is clean (aldehyde peak integral is correct relative to aromatic protons), the color is likely cosmetic. Perform a carbon treatment (activated charcoal) during recrystallization to remove color if necessary.[5]
References & Further Reading
-
Mechanism of Aldehyde Autoxidation:
-
Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589.
-
-
Bisulfite Purification of Aldehydes:
-
Indole Chemistry & Stability:
-
Compound Data (4-Bromo-6-chloro-1H-indole-3-carbaldehyde):
-
PubChem CID 11235214.[1] (Verifying structure and halogen substitution patterns).
-
Sources
- 1. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
